(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
Description
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate is a chiral 1,4-diazepane derivative featuring a tert-butyl carbamate protecting group and a 2-nitrophenylsulfonyl substituent. The stereochemistry at the 3-methyl position (S-configuration) and the bulky 2-nitrophenylsulfonyl group are critical to its physicochemical and biological properties .
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYEQQDVXSEN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the diazepane ring, followed by the introduction of the tert-butyl group, the methyl group, and the nitrophenylsulfonyl group. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenylsulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNOS
- Molecular Weight : 399.46 g/mol
- CAS Number : 949109-36-8
The compound's structure includes a diazepane ring, which is significant for its interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Pharmaceutical Development
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as inhibitors of specific protein interactions critical in cancer biology, particularly involving PRMT5 (Protein Arginine Methyltransferase 5) and its substrate adaptor proteins.
A notable study identified this compound as part of a series that exhibited inhibitory activity against the PRMT5-PBM interaction, suggesting its potential role in targeting cancer cells with MTAP deletions . The compound demonstrated an IC50 value indicating effective inhibition, highlighting its relevance in developing targeted cancer therapies.
Biological Studies
Research has shown that compounds derived from this compound can influence cellular processes through modulation of protein interactions. For instance, studies have indicated that these compounds can disrupt critical signaling pathways involved in cell proliferation and survival .
Inhibitors of Enzymatic Activity
The compound has also been investigated for its ability to inhibit certain enzymatic activities associated with disease states. The sulfonamide group within the structure is particularly notable for its role in enzyme inhibition, making this compound a candidate for further exploration as a therapeutic agent against various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diazepane ring structure allows for binding to various receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 1,4-diazepane core, sulfonyl substituents, or tert-butyl protective groups. Key differences in substituents, molecular properties, and biological activities are highlighted.
Structural Analogs with Sulfonyl Substituents
Key Observations :
- The 2-nitrophenylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding specificity compared to smaller substituents (e.g., chlorosulfonyl) .
- The 3-bromophenylsulfonyl analog was discontinued, suggesting challenges in scalability or stability, whereas the nitro group in the target compound may offer improved synthetic feasibility .
Bioactive Sulfonyl-Containing Compounds
Key Observations :
- Small sulfonyl groups (e.g., methylsulfonyl) in seco-CI indoles exhibit cytotoxicity comparable to doxorubicin , whereas bulkier sulfonyl groups (e.g., 2-nitrophenyl) in diazepanes may prioritize targeted enzyme inhibition over broad cytotoxicity .
- Lansoprazole’s benzimidazole-sulfonyl moiety demonstrates the importance of sulfonyl groups in acid-stable drug design , though the diazepane core in the target compound offers a distinct conformational flexibility .
Substituent Effects on Reactivity and Stability
- Electronic Effects : The nitro group’s electron-withdrawing nature may enhance the electrophilicity of adjacent positions, facilitating nucleophilic substitutions or hydrogen bonding in biological targets .
- Stability : The tert-butyl carbamate group improves stability under acidic conditions compared to labile protective groups (e.g., Boc in ), aligning with pharmacopeial standards for sulfonamide handling (e.g., drying at 60°C under vacuum) .
Biological Activity
(S)-tert-Butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate, with a CAS number of 949109-36-8, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, biological activity, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅N₃O₆S |
| Molecular Weight | 399.46 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 533.1 ± 60.0 °C at 760 mmHg |
| Flash Point | 276.2 ± 32.9 °C |
| LogP | 3.08 |
These properties suggest that the compound is relatively stable under standard conditions and may exhibit significant lipophilicity due to its LogP value.
Synthesis
The synthesis of this compound typically involves multi-step reactions that introduce the tert-butyl group, methyl group, and nitrophenyl sulfonyl group onto the diazepane ring. The general synthetic pathway includes:
- Formation of the diazepane ring.
- Introduction of the tert-butyl and methyl groups.
- Sulfonation with a nitrophenyl sulfonyl chloride.
This multi-step synthesis allows for the incorporation of various functional groups that contribute to the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens due to its ability to disrupt bacterial cell membranes.
- Anticancer Potential : The compound has shown cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent. Specific mechanisms may involve apoptosis induction and inhibition of cell proliferation.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to metabolic pathways in cancer cells, further supporting its potential therapeutic applications.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Results : The compound demonstrated dose-dependent cytotoxicity in breast and colon cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effect on specific metabolic enzymes.
- Outcomes : The compound was found to inhibit key enzymes involved in tumor metabolism, suggesting a mechanism for its anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving tert-butyl-protected diazepane intermediates. For example, tert-butyl diazepane derivatives are often prepared using aldehydes (e.g., 2-chloro-4-fluorobenzaldehyde) under reductive amination conditions, followed by sulfonylation with 2-nitrophenylsulfonyl chloride. Key optimizations include:
- Solvent Selection : Dichloromethane (DCM) with triethylamine (TEA) as a base for sulfonylation .
- Chromatography : Use hexanes/EtOAc (1:1) with 0.25% TEA to resolve rotamers and improve purity .
- Temperature Control : Reactions at 0–20°C to minimize side products .
Q. What analytical techniques are most effective for confirming the structure and purity of this compound, and what key spectral data should researchers expect?
- Methodological Answer :
- 1H-NMR : Look for characteristic peaks: tert-butyl group (δ ~1.4 ppm), aromatic protons from the 2-nitrophenylsulfonyl moiety (δ ~7.5–8.5 ppm), and diazepane methyl groups (δ ~1.0–1.2 ppm) .
- LC-MS : Confirm molecular weight (C₁₈H₂₅N₃O₅S, exact mass 403.14) and detect impurities.
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm for purity assessment (>95% by NMR is typical) .
Advanced Research Questions
Q. How can researchers address challenges related to rotamer formation during synthesis, and what strategies exist for isolating or characterizing these conformers?
- Methodological Answer : Rotamers arise from restricted rotation around the sulfonamide N–S bond. Strategies include:
- Chromatographic Separation : As demonstrated for tert-butyl diazepane derivatives, optimize mobile phases (e.g., hexanes/EtOAc with TEA) to resolve rotamers .
- Variable-Temperature NMR : Perform VT-NMR (e.g., 25°C to 60°C) to study coalescence and energy barriers between conformers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Q. What methodologies are available for investigating the environmental stability and degradation pathways of this compound in aquatic or soil systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. The 2-nitrophenylsulfonyl group may undergo pH-dependent hydrolysis .
- Photolysis : Expose to UV light (λ = 254–365 nm) to assess nitro group reduction or sulfonamide cleavage .
- Microbial Degradation : Use soil slurry models with LC-MS/MS to track metabolites like tert-butyl diazepane or nitrophenol derivatives .
Q. How can computational tools predict the reactivity or biological interactions of this compound, and what parameters are critical for modeling?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). Focus on sulfonamide and nitro groups as hydrogen-bond acceptors .
- ADMET Prediction : Employ SwissADME to estimate logP (lipophilicity), solubility, and metabolic stability. The tert-butyl group enhances metabolic resistance .
- Electrostatic Potential Maps : Generate using Gaussian to identify nucleophilic/electrophilic regions influencing reactivity .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
